1-(1-Bromoethyl)-3-nitrobenzene
Description
Contextualization of Bromoethyl-Substituted Nitrobenzenes in Synthetic Methodologies
Bromoethyl-substituted nitrobenzenes are a class of compounds that serve as important building blocks in organic synthesis. The synthetic utility of these molecules arises from the distinct reactivity of their functional groups. The bromoethyl group, particularly the bromine atom at the benzylic position, is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of other functional groups.
The synthesis of polysubstituted benzenes requires careful strategic planning regarding the order of substituent introduction. libretexts.org The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. msu.edu This means that in the synthesis of a molecule like 1-(1-bromoethyl)-3-nitrobenzene, the order of the reactions is crucial to achieve the desired isomer. libretexts.org For instance, attempting a Friedel-Crafts reaction on a strongly deactivated ring like nitrobenzene (B124822) would be unsuccessful. libretexts.org Therefore, synthetic routes often involve the formation of a precursor like 1-bromo-3-nitrobenzene (B119269), which can then be further modified. prepchem.com The synthesis of 1-bromo-3-nitrobenzene itself can be achieved by the bromination of nitrobenzene using various methods, including the use of bromine with an iron catalyst or with silver sulfate (B86663) in sulfuric acid. prepchem.com
Rationale for In-depth Academic Investigation of this compound
The academic interest in this compound stems from its potential as a precursor to more complex molecular architectures. Designated for research use only, it serves as a foundational element in multi-step synthetic sequences. biosynth.combldpharm.com The rationale for its investigation is built on the reactivity of its two primary functional components:
The 1-Bromoethyl Group: The benzylic bromide is highly reactive towards nucleophiles. This allows for the facile introduction of amines, alcohols, thiols, cyanides, and other nucleophilic species, paving the way for the construction of diverse molecular frameworks.
The Nitro Group: The nitro group can be readily reduced to an amino group. This transformation is fundamental in organic synthesis, as the resulting aniline (B41778) derivative can undergo a vast array of subsequent reactions, including diazotization to introduce other functionalities or acylation to form amides.
The meta-relationship between these two groups provides a specific stereochemical and electronic environment that influences the reactivity and properties of any resulting derivatives. This makes the compound a valuable tool for creating libraries of compounds for screening in drug discovery and materials science.
Overview of Research Domains Pertaining to Halogenated Nitroaromatic Scaffolds
Halogenated nitroaromatic compounds are a broad class of chemicals with significant applications across various research and industrial domains. They are key intermediates in the manufacturing of a wide array of products, including dyes, polymers, and agrochemicals like pesticides. chemimpex.com
In the realm of materials science, these scaffolds are used to develop specialty polymers and materials with specific electronic or optical properties. chemimpex.com Furthermore, the unique structures of halogenated nitroaromatics make them valuable in the synthesis of heterocyclic compounds. rsc.orgijirset.com For example, the reactivity of compounds like alkyl 3-bromo-3-nitroacrylates with binucleophilic reagents has been shown to be an effective pathway for creating various heterocyclic structures. researchgate.net The study of these compounds also extends to environmental chemistry, where their degradation pathways are investigated for pollution control and remediation strategies. chemimpex.com
Structure
3D Structure
Properties
IUPAC Name |
1-(1-bromoethyl)-3-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-6(9)7-3-2-4-8(5-7)10(11)12/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTKUSGOSLITSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29067-55-8 | |
| Record name | 1-(1-bromoethyl)-3-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 1 1 Bromoethyl 3 Nitrobenzene
Regioselective Bromination Strategies for Ethyl-Substituted Nitrobenzenes
The direct bromination of 1-ethyl-3-nitrobenzene (B1616244) at the benzylic position presents a straightforward approach to the target molecule. The key to this strategy lies in achieving high regioselectivity, favoring substitution on the ethyl group's alpha-carbon over the aromatic ring.
Free Radical Side-Chain Bromination with Radical Initiators
Benzylic C-H bonds are weaker than most sp³ hybridized C-H bonds, making them susceptible to free radical halogenation. libretexts.org This reactivity is due to the resonance stabilization of the resulting benzylic radical. libretexts.org The free radical bromination of 1-ethyl-3-nitrobenzene is a common and effective method for the synthesis of 1-(1-bromoethyl)-3-nitrobenzene. This reaction is typically carried out using a bromine source that generates bromine radicals under the influence of a radical initiator, such as light (hν) or heat. pearson.commasterorganicchemistry.com
A widely used reagent for this transformation is N-bromosuccinimide (NBS). masterorganicchemistry.comlibretexts.org NBS serves as a source of bromine, maintaining a low and constant concentration of Br₂ in the reaction medium, which is crucial to suppress the competing electrophilic addition to the aromatic ring. libretexts.orgyoutube.com The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical. youtube.com This radical then abstracts a hydrogen atom from the benzylic position of 1-ethyl-3-nitrobenzene, forming a resonance-stabilized benzylic radical and HBr. libretexts.orglibretexts.org The HBr produced reacts with NBS to generate a molecule of Br₂. libretexts.orgyoutube.com Finally, the benzylic radical reacts with the newly formed Br₂ to yield the desired product, this compound, and another bromine radical, which propagates the chain reaction. masterorganicchemistry.com
The selectivity for benzylic bromination over aromatic bromination is a key advantage of this method. gla.ac.uk The nitro group on the benzene (B151609) ring is a deactivating group, making electrophilic aromatic substitution less favorable.
Table 1: Reaction Conditions for Free Radical Bromination
| Reagent | Initiator | Solvent | Outcome |
| N-Bromosuccinimide (NBS) | Light (hν) or Heat (Δ) | Carbon tetrachloride (CCl₄) | Selective benzylic bromination |
| Bromine (Br₂) | Light (hν) | Non-polar solvent | Benzylic bromination with potential for competing reactions |
This table provides a general overview of common conditions. Specific reaction parameters may vary based on the substrate and desired yield.
Bromination of Precursor Acetophenones and Subsequent Transformations
An alternative and often highly selective route involves the use of 3'-nitroacetophenone (B493259) as a precursor. This method circumvents the direct bromination of the less reactive ethylbenzene (B125841) derivative and instead introduces the bromine atom at a later stage.
The synthesis begins with the reduction of 3'-nitroacetophenone to the corresponding secondary alcohol, 1-(3-nitrophenyl)ethanol (B1296107). muni.czchemspider.com This reduction can be selectively achieved using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) in a suitable solvent such as methanol (B129727) or ethanol (B145695). muni.czumn.edu Sodium borohydride is a chemoselective reagent that readily reduces ketones and aldehydes but does not typically affect the nitro group under standard conditions. umn.eduambeed.comechemi.com The reaction involves the nucleophilic addition of a hydride ion from NaBH₄ to the carbonyl carbon of the acetophenone (B1666503). echemi.com
Following the reduction, the resulting 1-(3-nitrophenyl)ethanol is then converted to this compound. This transformation involves the substitution of the hydroxyl group with a bromine atom.
Halogenation of Nitroaromatic Alcohols
The conversion of the alcohol, 1-(3-nitrophenyl)ethanol, to the desired bromoalkane, this compound, is a crucial step in this synthetic sequence. This can be accomplished using various halogenating agents. Common reagents for this transformation include phosphorus tribromide (PBr₃) and thionyl bromide (SOBr₂).
The reaction of 1-(3-nitrophenyl)ethanol with PBr₃ proceeds through the formation of a phosphite (B83602) ester intermediate. The oxygen of the alcohol attacks the phosphorus atom of PBr₃, leading to the displacement of a bromide ion. The bromide ion then acts as a nucleophile, attacking the carbon bearing the hydroxyl group in an SN2 reaction, resulting in the formation of this compound and phosphorous acid as a byproduct.
Alternatively, thionyl bromide can be employed. The mechanism involves the reaction of the alcohol with SOBr₂ to form a bromosulfite ester intermediate. The bromide ion, either from the reaction itself or from an added source, then displaces the bromosulfite group to yield the final product.
Precursor Synthesis and Functional Group Interconversions
Synthesis of Substituted Ethylbenzene Derivatives
The primary precursor for direct bromination is 1-ethyl-3-nitrobenzene. ontosight.ai Its synthesis typically begins with ethylbenzene. ontosight.ai A common method for introducing an ethyl group to a benzene ring is through Friedel-Crafts alkylation or acylation followed by reduction. However, a more direct route to 1-ethyl-3-nitrobenzene often involves the nitration of ethylbenzene itself. ontosight.aivaia.com
Another approach involves starting with acetophenone. Friedel-Crafts acylation of benzene with acetyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃) yields acetophenone. chegg.com The ketone can then be reduced to an ethyl group.
Introduction of the Nitro Group via Nitration Processes
The introduction of the nitro group onto the aromatic ring is a critical step and is typically achieved through electrophilic aromatic substitution.
Nitration of ethylbenzene using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is a standard procedure. vaia.comquora.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). vaia.com The ethyl group is an ortho-, para-directing activator due to its electron-donating inductive effect. vaia.comquora.com Therefore, the nitration of ethylbenzene yields a mixture of ortho- and para-nitroethylbenzene as the major products, with a smaller amount of the meta-isomer, 1-ethyl-3-nitrobenzene. vaia.com Separating the desired meta-isomer from this mixture can be challenging.
A more regioselective method involves the nitration of acetophenone. The acetyl group is a meta-directing deactivator. Therefore, nitration of acetophenone with a nitrating mixture will predominantly yield 3'-nitroacetophenone. google.com This can then be followed by reduction of the keto group to an ethyl group to produce 1-ethyl-3-nitrobenzene. This two-step process, while longer, offers better control over the regiochemistry. chegg.comchegg.com
Table 2: Comparison of Nitration Strategies
| Starting Material | Directing Effect of Substituent | Major Product(s) | Advantage | Disadvantage |
| Ethylbenzene | Ortho, Para-directing | 2-Nitroethylbenzene, 4-Nitroethylbenzene | Direct, one-step nitration | Mixture of isomers, difficult separation |
| Acetophenone | Meta-directing | 3'-Nitroacetophenone | High regioselectivity for the meta product | Requires an additional step to reduce the ketone |
Optimization of Reaction Conditions and Catalyst Systems
The successful synthesis of this compound hinges on the precise control of reaction conditions. The primary route involves a Wohl-Ziegler reaction, which utilizes an N-bromoamide in a non-polar solvent, initiated by radicals. missouri.edumasterorganicchemistry.com The presence of the electron-withdrawing nitro group on the aromatic ring deactivates it towards electrophilic attack, thus favoring the selective bromination of the benzylic carbon on the ethyl side-chain. gla.ac.uklibretexts.org
Role of Brominating Agents (e.g., Br₂, NBS)
The choice of brominating agent is paramount in achieving selective benzylic bromination while avoiding undesirable side reactions, such as addition to the aromatic ring.
N-Bromosuccinimide (NBS): NBS is the most commonly used and effective reagent for benzylic bromination. libretexts.orgchadsprep.com Its primary advantage is its ability to provide a constant, low concentration of molecular bromine (Br₂) throughout the reaction. masterorganicchemistry.com This is crucial because high concentrations of Br₂ could lead to competitive electrophilic aromatic substitution on the benzene ring, despite the deactivating effect of the nitro group. chadsprep.com The reaction with NBS is initiated by light or a radical initiator, leading to the formation of a bromine radical that abstracts a benzylic hydrogen, initiating a radical chain reaction. youtube.comyoutube.com For optimal results, NBS is often recrystallized before use to remove impurities like Br₂ and HBr, which can cause side reactions. missouri.edu
Elemental Bromine (Br₂): While elemental bromine is the fundamental brominating species, its direct use is often problematic. masterorganicchemistry.com Handling the volatile and highly corrosive liquid presents significant safety challenges. acs.org Furthermore, controlling its concentration to favor radical substitution over electrophilic addition is difficult, potentially leading to a mixture of products and lower yields of the desired this compound. chadsprep.com In industrial settings, the poor utilization of volatile bromine can also make the process less economical. google.com
Other Agents: For related syntheses, such as the direct bromination of nitrobenzene (B124822) on the ring, other agents have been explored to overcome the issues associated with Br₂. For instance, a combination of potassium bromate (B103136) (KBrO₃) and sulfuric acid has been used. google.com Similarly, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in sulfuric acid has been patented as a milder and safer alternative for large-scale production of brominated nitroaromatics. google.com These alternatives highlight the ongoing effort to develop safer and more efficient bromination protocols.
Influence of Catalysts (e.g., Fe, AlBr₃)
The term "catalyst" in the context of brominating 1-ethyl-3-nitrobenzene requires careful distinction based on the desired position of bromination.
Radical Initiators: For the targeted synthesis of this compound via benzylic bromination, the key "catalysts" are radical initiators . These are not catalysts in the classical sense but are consumed in the reaction to initiate the radical chain process. Common initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). missouri.edu Alternatively, photochemical initiation using UV light or even household fluorescent lamps can be employed to generate the necessary bromine radicals, offering a greener alternative by avoiding chemical initiators. organic-chemistry.orgdigitellinc.com
Lewis Acid Catalysts (Fe, AlBr₃): Lewis acid catalysts such as iron (Fe) powder or aluminum bromide (AlBr₃) are not used for benzylic bromination. Instead, they are classic catalysts for electrophilic aromatic substitution. They function by polarizing the Br-Br bond, making the bromine a much stronger electrophile that can attack the deactivated nitrobenzene ring. Were the goal to synthesize 1-bromo-3-nitrobenzene (B119269) from nitrobenzene, these catalysts would be essential. google.comprepchem.com Their use in the synthesis of the target compound of this article would lead to the wrong isomer.
| Reagent/Catalyst | Role in Synthesis | Typical Substrate | Target Product |
| N-Bromosuccinimide (NBS) | Provides a low, steady concentration of Br₂ for radical substitution. | 1-ethyl-3-nitrobenzene | This compound |
| Radical Initiator (AIBN, Light) | Initiates the radical chain reaction by forming bromine radicals. | 1-ethyl-3-nitrobenzene | This compound |
| Elemental Bromine (Br₂) & Lewis Acid (Fe, AlBr₃) | Acts as an electrophile for aromatic substitution. | Nitrobenzene | 1-Bromo-3-nitrobenzene |
Solvent Effects and Temperature Control in High-Yield Synthesis
The reaction environment, specifically the solvent and temperature, must be carefully managed to maximize the yield and purity of this compound.
Solvent Effects: The Wohl-Ziegler reaction is typically performed in non-polar, aprotic solvents. Carbon tetrachloride (CCl₄) has historically been the solvent of choice due to its inertness to radical conditions. missouri.edu However, due to its toxicity and environmental impact, alternative solvents such as cyclohexane, acetonitrile, or chlorobenzene (B131634) are now preferred. organic-chemistry.orgrsc.org It is critical that the solvent is anhydrous, as the presence of water can lead to the hydrolysis of the NBS reagent and the desired product. missouri.edu
Temperature Control: Maintaining the optimal temperature is crucial. The reaction is often carried out at the reflux temperature of the chosen solvent to ensure a sufficient rate of radical initiation and propagation. missouri.edu However, excessive temperatures can promote side reactions, including di-bromination or decomposition. For photochemical methods, reactions can often be run at lower temperatures, improving selectivity. rsc.org Conversely, for some related electrophilic brominations, strict temperature control, for instance, keeping the reaction below 40°C, is necessary to ensure safety and prevent runaway reactions. google.com Precise temperature management is a key factor in achieving a high-yield synthesis.
| Parameter | Optimal Condition | Rationale |
| Solvent | Anhydrous, non-polar (e.g., acetonitrile, cyclohexane) | Prevents hydrolysis of NBS and product; facilitates radical reaction. missouri.eduorganic-chemistry.org |
| Temperature | Reflux or controlled irradiation temperature | Ensures sufficient radical initiation without promoting side reactions. missouri.edursc.org |
| Initiation | Radical initiator (AIBN) or light (photochemistry) | Generates bromine radicals to start the chain reaction. missouri.edudigitellinc.com |
| Atmosphere | Inert atmosphere (e.g., N₂, Ar) | Prevents oxidation and other side reactions with atmospheric components. |
Scalability Considerations for Research and Industrial Synthesis
Transitioning the synthesis of this compound from a laboratory scale to industrial production introduces several challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness.
Heat Management: Benzylic bromination is an exothermic process. On a large scale, efficient heat dissipation is critical to prevent thermal runaway, which could lead to a loss of selectivity or a hazardous situation. The use of continuous flow reactors offers significant advantages over traditional batch reactors in this regard, as their high surface-area-to-volume ratio allows for superior temperature control. rsc.orgresearchgate.net
Reagent and Byproduct Handling: On an industrial scale, the handling of large quantities of reagents and the management of byproducts are major concerns. While NBS is safer than liquid bromine, it is a solid, and its addition and the subsequent removal of the succinimide (B58015) byproduct need to be engineered into the process. acs.org The development of processes that use in situ generated bromine from safer, more easily handled precursors (like NaBrO₃/HBr) is an active area of research for improving the safety and process mass intensity (PMI) of industrial brominations. rsc.orgscientificupdate.com
Elucidation of Reactivity Profiles and Reaction Mechanisms
Nucleophilic Substitution Reactions at the Brominated Carbon Center
The bromine atom, being a good leaving group, situated on a carbon atom adjacent to the benzene (B151609) ring (a benzylic position), is the primary site for nucleophilic substitution reactions. The reactivity at this center is influenced by a variety of factors, including the mechanistic pathway, steric effects, solvent properties, and the nature of the attacking nucleophile.
Reactivity with Common Nucleophiles (e.g., Amines, Cyanides, Hydroxides)
The electrophilic carbon atom bearing the bromine in 1-(1-bromoethyl)-3-nitrobenzene is susceptible to attack by a variety of common nucleophiles.
Amines : Primary and secondary amines are good nucleophiles and can displace the bromide to form the corresponding N-substituted 1-(3-nitrophenyl)ethanamine (B3023433) derivatives. The reaction conditions can be tuned to favor either S_N1 or S_N2 pathways.
Cyanide : The cyanide ion (CN⁻) is a potent nucleophile that readily participates in S_N2 reactions to form nitriles. pearson.com The reaction of this compound with a cyanide salt, such as sodium cyanide, would be expected to yield 2-(3-nitrophenyl)propanenitrile.
Hydroxide (B78521) : The hydroxide ion (OH⁻) is a strong nucleophile and a strong base. In reaction with this compound, it can act as a nucleophile to produce 1-(3-nitrophenyl)ethanol (B1296107) via a substitution reaction. However, due to its basicity, it can also promote elimination reactions (E2), leading to the formation of 1-nitro-3-vinylbenzene, especially at higher temperatures or with sterically hindered bases.
The following table summarizes the expected products from the reaction of this compound with these common nucleophiles.
| Nucleophile | Reagent Example | Expected Substitution Product |
| Amine (Primary) | Methylamine (CH₃NH₂) | N-Methyl-1-(3-nitrophenyl)ethanamine |
| Cyanide | Sodium Cyanide (NaCN) | 2-(3-Nitrophenyl)propanenitrile |
| Hydroxide | Sodium Hydroxide (NaOH) | 1-(3-Nitrophenyl)ethanol |
Reduction Chemistry of the Nitro Group
The nitro group (-NO₂) of this compound is a versatile functional group that can be readily reduced to an amino group (-NH₂). This transformation is of significant synthetic importance as it provides a route to aromatic amines, which are valuable intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.
Catalytic Hydrogenation for Amine Formation
Catalytic hydrogenation is a widely used and efficient method for the reduction of aromatic nitro groups. scispace.com This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst.
The reaction converts this compound to 1-(3-aminophenyl)ethanol, assuming the bromoethyl group is either hydrolyzed to a hydroxyl group prior to or during the reduction, or that the reduction is performed under conditions that favor retention or concurrent substitution of the bromine. A key challenge in the catalytic hydrogenation of halogenated nitroaromatics is the potential for hydrodehalogenation (replacement of the halogen with hydrogen). The choice of catalyst and reaction conditions is crucial to achieve chemoselectivity.
Commonly used catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is typically carried out in a solvent such as ethanol (B145695), methanol (B129727), or ethyl acetate (B1210297) under a pressurized atmosphere of hydrogen. The progress of the reaction can be monitored by the uptake of hydrogen.
The general reaction is as follows:
C₈H₈BrNO₂ + 3H₂ --(Catalyst)--> C₈H₁₀N-OH + HBr (or other byproducts depending on reaction conditions)
The following table provides illustrative conditions for the catalytic hydrogenation of a nitroaromatic compound, which could be adapted for this compound.
| Catalyst | Solvent | Pressure (H₂) | Temperature |
| 10% Pd/C | Ethanol | 1-4 atm | Room Temperature |
| Raney Nickel | Methanol | 1-5 atm | Room Temperature |
| PtO₂ (Adam's catalyst) | Ethyl Acetate | 1-3 atm | Room Temperature |
It is important to note that under certain catalytic hydrogenation conditions, especially with catalysts like Pd/C, the benzylic bromine atom may be susceptible to hydrogenolysis, leading to the formation of 1-ethyl-3-nitrobenzene (B1616244) before the nitro group is reduced, or 3-ethylaniline (B1664132) if the nitro group is reduced first. Careful selection of the catalyst and reaction parameters is therefore essential to control the outcome of the reaction. For instance, catalysts like Raney Nickel are sometimes preferred for substrates where dehalogenation is a concern.
Alternative Reducing Agents and Conditions
The reduction of the nitro group in this compound to an amino group can be achieved using various reducing agents. While classical methods like catalytic hydrogenation with palladium on carbon (Pd/C) or the use of metal hydrides are common, several alternative reagents offer advantages in terms of chemoselectivity, especially when the sensitive bromoethyl group is present. masterorganicchemistry.com
Chemoselective reduction of the nitro group without affecting the halogen can be achieved using specific catalytic systems. For instance, catalytic hydrogenation with a sulfided platinum catalyst has been shown to selectively reduce nitro groups in the presence of activated heteroaryl halides with minimal hydrodehalogenation. nih.gov This approach utilizes low temperature and pressure, making it a mild and efficient method. Another strategy involves transfer hydrogenation with hydrazine (B178648) hydrate (B1144303) in the presence of Pd/C, which has been successfully applied to a variety of halogenated nitroarenes. nih.gov
Recent advancements have explored catalyst-free reduction methods under visible light. A tandem reaction involving photoinduced double hydrogen-atom transfer and deoxygenative transborylation has been developed for the chemo- and site-selective reduction of nitroarenes. researchgate.netccspublishing.org.cn This method employs isopropanol (B130326) as a hydrogen donor and tetrahydroxydiboron (B82485) as a deoxygenating reagent, tolerating a wide range of functional groups, including halogens. researchgate.netccspublishing.org.cn
Metal-based reductions also offer alternatives. Stannous chloride (SnCl₂) in ethanol or ethyl acetate is a well-established reagent for the selective reduction of aromatic nitro compounds, leaving other reducible groups like halogens unaffected. youtube.comstackexchange.com Similarly, iron in acidic media is a classic and effective method for this transformation. masterorganicchemistry.com A newer, transition-metal-free approach utilizes potassium borohydride (B1222165) and iodine to generate boron triiodide in situ, which effectively reduces nitroarenes. acs.org
Table 1: Alternative Reducing Agents for the Nitro Group
| Reducing Agent/System | Conditions | Key Features |
|---|---|---|
| Sulfided Platinum Catalyst | Low temperature and pressure | High chemoselectivity for nitro group over halide. nih.gov |
| Hydrazine Hydrate/Pd/C | Varies | Effective for transfer hydrogenation of halogenated nitroarenes. nih.gov |
| Isopropanol/B₂(OH)₄/Blue Light | Room temperature, catalyst-free | Photo-induced, tolerates a wide range of functional groups. researchgate.netccspublishing.org.cn |
| Stannous Chloride (SnCl₂) | Ethanol or ethyl acetate | Selective for nitro groups in the presence of halogens. youtube.comstackexchange.com |
| Iron (Fe)/Acid | Acidic media | Classic, robust, and widely used method. masterorganicchemistry.com |
| Potassium Borohydride/Iodine | In situ generation of BI₃ | Transition-metal-free reduction. acs.org |
Oxidation Reactions of the Ethyl Moiety
The ethyl group of this compound can undergo oxidation to yield carbonyl and carboxylic acid functionalities. These transformations are valuable for synthesizing various derivatives.
The benzylic position of the ethyl group is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the benzylic carbon to a carboxylic acid. masterorganicchemistry.com This is a vigorous reaction that typically cleaves the benzylic C-H bonds. masterorganicchemistry.com
For the conversion to a ketone, more controlled oxidation methods are required. The direct oxidation of benzylic halides to carbonyl compounds offers a convenient route. Pyridine N-oxide in the presence of silver oxide has been shown to effectively oxidize benzylic halides to aromatic ketones under mild conditions. nih.gov Another approach involves the use of molecular oxygen catalyzed by TEMPO/KNO₂ in an aqueous medium. tandfonline.com Ionic liquids, such as 1-butyl-3-methylimidazolium periodate, have also been employed for the oxidation of benzylic halides to the corresponding carbonyl compounds. asianpubs.org
A significant challenge in the oxidation of this compound is achieving selectivity. The presence of multiple reactive sites, namely the benzylic C-H bonds, the C-Br bond, and the nitro group, can lead to a mixture of products.
Over-oxidation is a common issue, where the desired ketone is further oxidized to a carboxylic acid. masterorganicchemistry.com The choice of oxidant and reaction conditions is crucial to control the extent of oxidation. For instance, strong oxidants like hot KMnO₄ will typically lead to the carboxylic acid. masterorganicchemistry.com
Furthermore, the reaction conditions required for oxidation might also promote side reactions involving the bromoethyl group, such as hydrolysis or elimination. The use of milder and more selective oxidizing agents, as mentioned previously, is key to overcoming these challenges and obtaining the desired carbonyl compound in good yield. nih.govtandfonline.com The development of catalytic systems, including photocatalyzed and electrochemical methods, continues to address the need for selective benzylic C-H oxidation. nih.gov
Elimination Reactions and Pathways
Elimination reactions of this compound, specifically dehydrobromination, are a primary pathway for the formation of styrene (B11656) derivatives.
The removal of a hydrogen atom and the bromine atom from adjacent carbons in this compound leads to the formation of an alkene. This dehydrobromination reaction typically proceeds via a bimolecular elimination (E2) mechanism, especially in the presence of a strong, non-nucleophilic base. libretexts.orgmasterorganicchemistry.com
The E2 mechanism is a concerted, one-step process where the base abstracts a proton from the carbon adjacent to the benzylic carbon, and simultaneously, the bromide ion departs. libretexts.orgmasterorganicchemistry.com The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. masterorganicchemistry.com For the reaction to occur efficiently, the hydrogen atom and the leaving group (bromine) must be in an anti-periplanar conformation. libretexts.orgmasterorganicchemistry.com
Benzylic halides, such as this compound, readily undergo E2 elimination due to the stability of the resulting conjugated system. The choice of base is critical; strong bases favor the E2 pathway. libretexts.orgstudysmarter.co.uk
The dehydrobromination of this compound directly yields 3-nitrostyrene (B1585535). ontosight.aipublish.csiro.au This reaction is a common and practical method for the synthesis of nitrostyrene (B7858105) derivatives. publish.csiro.au 3-Nitrostyrene is a valuable synthetic intermediate used in the production of specialty polymers and fine chemicals, as the nitro group can be further modified. ontosight.ai
Alternative synthetic routes to nitrostyrenes exist, such as the nitration of styrene or the condensation of a nitro-substituted benzaldehyde (B42025) with nitromethane. ontosight.aiorgsyn.org However, the dehydrobromination of the corresponding bromoethylbenzene is a direct and efficient method. publish.csiro.au
Aromatic Ring Functionalization and Reactivity
Regioselectivity in Further Electrophilic Aromatic Substitution
Further electrophilic aromatic substitution (EAS) on the this compound ring is governed by the directing effects of the two existing substituents: the nitro group (-NO₂) and the 1-bromoethyl group (-CH(Br)CH₃). The reactivity of the ring is significantly reduced due to the powerful deactivating nature of the nitro group. makingmolecules.commasterorganicchemistry.com
Nitro Group (-NO₂): This is a strong electron-withdrawing group (EWG) and therefore a strong deactivating group. organicchemistrytutor.com Through both inductive and resonance effects, it pulls electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. youtube.comvaia.com The nitro group is a meta-director, meaning it directs incoming electrophiles to the positions meta to itself (C5). organicchemistrytutor.comvaia.com This is because the ortho and para positions (C2, C4, C6) are significantly destabilized by resonance, bearing a partial positive charge. youtube.com
When these two groups are present on the ring, their directing effects are in conflict. The nitro group strongly deactivates the ortho and para positions relative to itself, while the alkyl group directs to these same positions. In such cases, the powerful deactivating and meta-directing effect of the nitro group generally dominates the reaction's regioselectivity. wikipedia.org
Therefore, an incoming electrophile (E⁺) will preferentially attack the position that is least deactivated.
Position 5: This position is meta to the nitro group and meta to the 1-bromoethyl group. It is the most likely site for substitution as it avoids the strong deactivating resonance effects of the nitro group.
Positions 2, 4, 6: These positions are all either ortho or para to the nitro group and are thus strongly deactivated. Attack at these sites is highly unfavorable. Steric hindrance from the relatively bulky 1-bromoethyl group would also disfavor attack at the C2 and C6 positions.
| Substituent | Electronic Effect | Directing Effect | Reactivity Effect |
|---|---|---|---|
| -NO₂ | Strongly Electron-Withdrawing | Meta (to C5) | Strongly Deactivating |
| -CH(Br)CH₃ | Weakly Electron-Withdrawing (Inductive) | Ortho, Para (to C2, C4, C6) | Weakly Deactivating |
| Predicted Major Product Position | C5 |
Coupling Reactions Involving the Aromatic Ring (e.g., Cross-Coupling Precursor)
While this compound is an alkyl halide, not an aryl halide, it can serve as a valuable precursor for substrates used in transition-metal-catalyzed cross-coupling reactions that form new bonds to the aromatic ring. The most straightforward pathway involves first converting the starting material into an alkene.
Precursor to 3-Nitrostyrene for Heck Coupling: As discussed in section 3.4.3, this compound can undergo an elimination reaction to form 3-nitrostyrene. This product is an activated alkene and a suitable coupling partner in the Heck reaction . masterorganicchemistry.comyoutube.com The Heck reaction couples an alkene with an aryl or vinyl halide in the presence of a palladium catalyst. For example, 3-nitrostyrene could be coupled with an aryl bromide (Ar-Br) to form a substituted stilbene (B7821643) derivative, creating a new carbon-carbon bond between the vinyl carbon of the styrene and the aryl group of the coupling partner. masterorganicchemistry.com
Potential for Suzuki-Miyaura Coupling Precursor: The compound could also be envisioned as a precursor for organoboron reagents used in the Suzuki-Miyaura coupling . libretexts.orgyoutube.com For this to occur, the bromoethyl group would first need to be transformed. One hypothetical route could involve elimination to 3-nitrostyrene, followed by hydroboration to place a borane (B79455) group on the terminal carbon of the side chain. More directly, though challenging on a deactivated ring, would be a direct borylation of a C-H bond on the aromatic ring to create a boronic acid or ester derivative. This derivative could then participate in a Suzuki coupling with an aryl halide (Ar-X) to form a biaryl structure. libretexts.orgnih.gov However, the strong deactivating nature of the nitro group makes direct C-H activation and borylation of the ring difficult.
The primary utility of this compound in this context is its role as a stable precursor to 3-nitrostyrene, which is a more versatile substrate for certain palladium-catalyzed cross-coupling reactions.
| Coupling Reaction | Role of Compound | Intermediate | Potential Product Type |
|---|---|---|---|
| Heck Reaction | Precursor | 3-Nitrostyrene | Substituted Stilbenes |
| Suzuki-Miyaura Reaction | Precursor | 3-Nitrophenyl Boronic Acid Derivative (Hypothetical) | Substituted Biaryls |
Role As a Chemical Intermediate and Building Block in Advanced Organic Synthesis
Precursor in Complex Organic Molecule Synthesis
The presence of both a bromoethyl group and a nitro group on the benzene (B151609) ring makes 1-(1-Bromoethyl)-3-nitrobenzene a bifunctional reagent, enabling a wide array of chemical transformations. The benzylic bromine is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack, while the nitro group can be readily converted into other functional groups, such as an amine, or used to influence the reactivity of the aromatic ring.
Construction of Heterocyclic Systems
While specific examples of the direct use of this compound in the synthesis of heterocyclic systems are not extensively documented in readily available literature, the structural motifs present in the molecule are classic precursors for such transformations. The formation of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, and compounds with structures similar to this compound are frequently employed. clockss.org For instance, the reduction of the nitro group to an aniline (B41778) is a common strategy to prepare precursors for the synthesis of quinolines and indoles. rsc.orgbldpharm.com
The general approach would involve the initial reduction of the nitro group in this compound to yield 3-(1-bromoethyl)aniline. This intermediate could then undergo classical heterocyclic synthesis reactions. For example, a Skraup synthesis, which involves reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822), could potentially yield a substituted quinoline (B57606). rsc.org Similarly, the Fischer indole (B1671886) synthesis, which utilizes an arylhydrazine and an aldehyde or ketone, could be adapted by first converting the aniline intermediate into a hydrazine (B178648) derivative.
The following table outlines some established methods for quinoline synthesis where a substituted aniline, derivable from this compound, could serve as a key starting material.
| Reaction Name | Reactants | Product Type |
| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Quinoline |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl Compound | Substituted Quinoline |
| Combes Quinoline Synthesis | Aniline, β-Diketone | Substituted Quinoline |
| Friedländer Synthesis | o-Aminoaryl Aldehyde or Ketone, Compound with α-Methylene Group | Substituted Quinoline |
Derivatization for Pharmacologically Relevant Scaffolds
The derivatization of this compound can lead to a variety of scaffolds with potential pharmacological relevance. The reactivity of the benzylic bromide allows for the introduction of diverse functionalities through nucleophilic substitution reactions. mdpi.com For example, reaction with various amines, thiols, or alcohols would yield the corresponding substituted derivatives.
Furthermore, the nitro group is a versatile handle for chemical modification. Its reduction to an amine is a key transformation, as the resulting aniline can be a precursor to a vast array of biologically active molecules, including sulfonamides and other heterocyclic systems. mdpi.com Nitro-containing compounds themselves have a wide spectrum of biological activities and are found in various drugs. nih.govnih.gov For example, nitrated benzothiazoles have shown antibacterial activity, and nitrotriazoles have been investigated as antitubercular agents. nih.gov
While direct evidence of drugs developed from this compound is scarce in the public domain, its potential as a starting material for drug discovery is evident from the numerous patented and researched biologically active molecules containing the nitrobenzene moiety. google.com
Application in Polymer and Advanced Materials Preparation
The reactivity of this compound also lends itself to applications in polymer chemistry and materials science. Its bifunctionality allows it to be incorporated into polymeric structures or used to modify the surfaces of materials.
Monomer or Initiator in Polymerization Reactions
In the realm of polymer synthesis, this compound has the potential to act as either a monomer or an initiator in chain-growth polymerization. nih.govresearchgate.net The bromoethyl group is a key feature of initiators used in Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique that allows for the synthesis of well-defined polymers. clockss.orgnih.gov For instance, (1-bromoethyl)benzene (B1216412) has been used as an initiator for the ATRP of styrene (B11656). biosynth.com The presence of the nitro group in this compound would introduce functionality into the resulting polymer chain.
Alternatively, dehydrobromination of this compound would yield 3-nitrostyrene (B1585535). Styrene and its derivatives are common monomers in the production of a wide range of polymers. The resulting poly(3-nitrostyrene) would have nitro groups regularly spaced along the polymer backbone, which could be further functionalized. For example, reduction of the nitro groups to amines would yield a poly(3-aminostyrene), a functional polymer with applications in areas such as ion exchange resins and as a support for catalysts or reagents.
Integration into Functional Material Architectures
The chemical properties of this compound make it a candidate for integration into functional material architectures. For example, it could be used to modify surfaces to impart specific properties. The bromoethyl group can be used to graft the molecule onto surfaces containing nucleophilic sites, such as hydroxylated silica (B1680970) or polymer films. The exposed nitro groups could then be used to alter the surface energy, or they could be reduced to amino groups to provide sites for further chemical modification, such as the attachment of biomolecules or fluorescent dyes.
The nitro group itself can influence the electronic properties of materials. Nitroaromatic compounds are known to be electron-accepting, and their incorporation into organic materials can be a strategy for creating materials with specific electronic or optical properties, such as those used in organic electronics or nonlinear optics. For instance, the incorporation of nitro groups can be a strategy in the development of conductive polymers.
Utilization in Chemical Biology Research
While specific, detailed applications of this compound in chemical biology are not widely reported, its structure suggests potential uses as a research tool. The reactive benzylic bromide makes it a candidate for use as a chemical probe to covalently label proteins. Specifically, it could be used to target nucleophilic residues such as cysteine or lysine (B10760008) in protein active sites. The nitro group provides a spectroscopic handle for detection or can be used as a point of attachment for other tags, such as fluorophores or biotin, after reduction to an amine.
The electron-withdrawing nature of the nitro group could also be exploited in the design of enzyme inhibitors. Many enzyme-catalyzed reactions involve the stabilization of positive charges in the transition state, and a molecule that can introduce a localized partial positive charge in an active site could potentially act as an inhibitor.
The following table summarizes the key properties of this compound and its potential applications in organic synthesis and materials science.
| Property | Description | Potential Application |
| CAS Number | 29067-55-8 | Identification and literature searching. |
| Molecular Formula | C₈H₈BrNO₂ | Determination of molecular weight and elemental composition. |
| Benzylic Bromide | Reactive leaving group | Nucleophilic substitution reactions, initiator for ATRP. mdpi.com |
| Nitro Group | Electron-withdrawing, reducible | Directing group in electrophilic substitution, precursor to anilines, imparts electronic properties. mdpi.com |
| Aromatic Ring | Stable scaffold | Platform for the construction of complex molecules. |
Design of Molecular Probes for Biochemical Assays
Following a comprehensive review of available scientific literature, no specific documented applications of this compound in the design of molecular probes for biochemical assays have been identified.
Building Block for Enzyme Mechanism Studies
A thorough search of scientific databases and research articles did not yield any specific instances of this compound being utilized as a building block for enzyme mechanism studies.
Contributions to Catalyst Development and Ligand Synthesis
There are no specific research findings available that detail the contributions of this compound to the development of catalysts or the synthesis of ligands.
The reactivity of the bromoethyl group, particularly the bromine atom, allows for nucleophilic substitution reactions. This functionality is a key attribute for a chemical intermediate, as it enables the attachment of various other molecular fragments. The bromine atom can be displaced by a range of nucleophiles, which would allow for the introduction of different functional groups and the extension of the carbon skeleton.
The presence of the nitro group on the aromatic ring influences the reactivity of the molecule. The nitro group is strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic substitution. However, this electronic effect can be exploited in other types of reactions. For instance, the nitro group can be reduced to an amino group, which is a versatile functional group that opens up numerous possibilities for further chemical transformations.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Characterization
Quantum chemical characterization of 1-(1-bromoethyl)-3-nitrobenzene involves the use of computational methods to determine its fundamental properties at the atomic and molecular level. These calculations are typically performed using methodologies such as Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for organic molecules of this size.
The first step in the computational study of a molecule is typically geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, and therefore the most stable structure. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that define its structure.
Conformational analysis is also a critical aspect, as the molecule possesses several rotatable bonds, primarily the C-C bond connecting the ethyl group to the benzene (B151609) ring and the C-Br bond. The rotation around these bonds gives rise to different conformers, each with a distinct energy. Theoretical calculations can map the potential energy surface associated with these rotations to identify the most stable conformer(s) and the energy barriers between them. The presence of the bulky bromine atom and the nitro group can introduce steric hindrance, which will significantly influence the preferred conformation.
Illustrative Data: Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Br | 1.95 | ||
| C-NO2 | 1.48 | ||
| C-C (ethyl) | 1.53 | ||
| C-C (ring) | 1.39 (avg) | ||
| C-C-Br | 110.5 | ||
| O-N-O | 124.0 | ||
| C-C-N | 118.5 | ||
| C-C-C-Br | Variable | ||
| C-C-N-O | Variable |
Note: The values in this table are illustrative and represent typical bond lengths and angles for similar organic compounds. Actual values would be obtained from specific quantum chemical calculations (e.g., at the B3LYP/6-31G(d) level of theory).
The electronic structure of this compound is key to understanding its reactivity and spectroscopic properties. Molecular Orbital (MO) theory provides a framework for describing the distribution of electrons within the molecule. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals. nih.gov
The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. nih.gov A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. nih.gov
For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the molecule a better electron acceptor. The HOMO is likely to be distributed over the benzene ring and the bromoethyl group. Analysis of the spatial distribution of these orbitals can pinpoint the regions of the molecule most likely to be involved in electron transfer processes.
Illustrative Data: Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
| HOMO | -9.50 |
| LUMO | -1.20 |
| HOMO-LUMO Gap | 8.30 |
Note: These energy values are hypothetical and serve to illustrate the typical output of a DFT calculation. The precise values would depend on the level of theory and basis set used.
The distribution of electron density within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution can be quantified using various population analysis schemes, such as Mulliken or Natural Bond Orbital (NBO) analysis. walisongo.ac.id These methods assign partial charges to each atom, providing a numerical representation of the molecule's polarity.
A more intuitive way to visualize the charge distribution is through the use of an electrostatic potential (ESP) map. libretexts.org The ESP map is plotted on the molecule's electron density surface, with colors indicating the electrostatic potential. libretexts.org Typically, red represents regions of high electron density (negative potential), while blue indicates regions of low electron density (positive potential). libretexts.orgchegg.com
In this compound, the highly electronegative oxygen atoms of the nitro group will create a region of strong negative electrostatic potential. rasayanjournal.co.in The hydrogen atoms of the benzene ring and the ethyl group will likely exhibit a positive potential. The area around the bromine atom will also be of interest due to its electronegativity. These maps are invaluable for predicting how the molecule will interact with other polar molecules, ions, or biological receptors. libretexts.org
Computational Prediction of Reactivity and Selectivity
Beyond characterizing the ground state of the molecule, computational chemistry can be used to predict its behavior in chemical reactions. This involves identifying the most likely sites for reaction and modeling the energy changes that occur along a reaction pathway.
Fukui functions are powerful tools within the framework of Density Functional Theory for predicting the reactivity of different sites within a molecule. researchgate.netscm.com They quantify the change in electron density at a particular point in the molecule when an electron is added or removed. scm.com
There are three main types of Fukui functions:
f+(r) : for nucleophilic attack (measures the reactivity towards an electron-donating species).
f-(r) : for electrophilic attack (measures the reactivity towards an electron-accepting species).
f0(r) : for radical attack.
By calculating these functions for this compound, one can identify the atoms that are most susceptible to attack by different types of reagents. For example, the carbon atom attached to the bromine is expected to be a primary site for nucleophilic attack. The nitro group, being strongly electron-withdrawing, will influence the reactivity of the aromatic ring towards electrophilic substitution.
Illustrative Data: Condensed Fukui Functions for Selected Atoms
| Atom | f+ | f- |
| C (attached to Br) | 0.25 | 0.05 |
| C (ipso to NO2) | 0.08 | 0.15 |
| O (of NO2) | 0.12 | 0.03 |
| Br | 0.10 | 0.08 |
Note: These values are for illustrative purposes. A higher value indicates a greater propensity for the corresponding type of attack.
To gain a deeper understanding of a chemical reaction, computational chemists can model the entire reaction pathway, from reactants to products. A key aspect of this is locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.
For this compound, one could model various reactions, such as SN1 and SN2 nucleophilic substitution reactions at the benzylic carbon. By calculating the energies of the reactants, transition states, and products, one can determine which reaction mechanism is more favorable under different conditions (e.g., with different nucleophiles or solvents). This type of analysis can provide valuable insights into reaction mechanisms and help in the design of synthetic routes. mdpi.com
Theoretical Spectroscopic Studies and Vibrational Analysis
Theoretical spectroscopic analysis is a cornerstone of computational chemistry, allowing for the prediction and interpretation of a molecule's interaction with electromagnetic radiation. For this compound, these studies provide a detailed picture of its vibrational modes and magnetic resonance properties.
Prediction of Infrared and Raman Spectra
The vibrational spectra of this compound can be predicted with a high degree of accuracy using quantum chemical calculations. Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), is a common method for these predictions. irjet.netresearchgate.net The calculations yield the fundamental vibrational frequencies and their corresponding intensities for both Infrared (IR) and Raman spectra.
These theoretical spectra are invaluable for interpreting experimental data. By comparing the computed spectra with experimentally recorded FT-IR and FT-Raman spectra, a detailed assignment of the vibrational modes of the molecule can be achieved. irjet.netresearchgate.net This includes identifying the characteristic vibrations of the nitro group (NO₂), the C-Br bond, the ethyl group, and the benzene ring. For instance, the symmetric and asymmetric stretching vibrations of the NO₂ group are expected to appear at specific wavenumbers, providing a clear spectroscopic signature.
A potential energy distribution (PED) analysis can further dissect the calculated vibrational modes, quantifying the contribution of different internal coordinates to each vibration. This allows for a precise understanding of the coupling between different functional groups within the molecule.
Table 1: Predicted Vibrational Frequencies for this compound (Illustrative)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (IR) | Predicted Intensity (IR) | Predicted Wavenumber (cm⁻¹) (Raman) | Predicted Activity (Raman) |
| NO₂ asymmetric stretch | 1530 | High | 1530 | Low |
| NO₂ symmetric stretch | 1350 | High | 1350 | Medium |
| C-H stretch (aromatic) | 3100-3000 | Medium | 3100-3000 | High |
| C-H stretch (aliphatic) | 3000-2850 | Medium | 3000-2850 | Medium |
| C-Br stretch | 650 | Medium | 650 | High |
| Ring breathing | 1000 | Low | 1000 | High |
Note: The values in this table are illustrative and would be specifically calculated in a dedicated computational study.
Nuclear Magnetic Resonance Chemical Shift Calculations
Theoretical calculations are also employed to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of this compound. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating ¹H and ¹³C NMR chemical shifts. irjet.net These calculations are typically performed using DFT, providing theoretical chemical shift values that can be compared with experimental NMR data.
The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus. For this compound, the calculations would reveal the influence of the electron-withdrawing nitro group and the bromine atom on the chemical shifts of the aromatic and aliphatic protons and carbons. For example, the protons on the benzene ring are expected to be deshielded due to the nitro group's influence, resulting in higher chemical shift values (higher ppm).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (C-CHBrCH₃) | - | 145 |
| C2 (CH) | 8.2 | 122 |
| C3 (C-NO₂) | - | 148 |
| C4 (CH) | 7.8 | 128 |
| C5 (CH) | 7.6 | 130 |
| C6 (CH) | 8.0 | 125 |
| Cα (CHBr) | 5.4 | 50 |
| Cβ (CH₃) | 2.0 | 25 |
Note: The values in this table are illustrative and referenced against a standard like Tetramethylsilane (TMS). Actual values would be determined by specific GIAO calculations.
Solvent Effects on Molecular Properties and Reactivity
The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational methods allow for the investigation of these solvent effects on this compound. The Polarizable Continuum Model (PCM) is a common approach to simulate the presence of a solvent in quantum chemical calculations.
By performing calculations in different solvent environments (e.g., a non-polar solvent like hexane (B92381) and a polar solvent like water or acetonitrile), it is possible to predict how the molecular properties of this compound change. osti.gov These properties include its dipole moment, molecular orbital energies (HOMO and LUMO), and the stability of potential transition states in chemical reactions.
For instance, in a polar solvent, the dipole moment of this compound is expected to increase due to stabilization of the charge separation within the molecule. The energies of the frontier molecular orbitals (HOMO and LUMO) can also be affected, which in turn influences the molecule's reactivity. For reactions involving charged intermediates or transition states, such as nucleophilic substitution at the benzylic carbon, the reaction rate can be significantly altered by the polarity of the solvent. Computational studies can quantify these effects, providing valuable insights into the reaction mechanisms in different media.
Advanced Analytical Approaches for Mechanistic and Structural Elucidation
Spectroscopic Techniques for Investigating Reaction Intermediates
The study of short-lived reaction intermediates is paramount for a complete mechanistic understanding of reactions involving 1-(1-bromoethyl)-3-nitrobenzene. Time-resolved spectroscopic techniques are particularly powerful in this regard, allowing for the observation of transient species on timescales ranging from femtoseconds to microseconds.
Femtosecond transient absorption spectroscopy (fs-TAS) has proven invaluable in studying the photochemistry of related nitroaromatic compounds, such as ortho-nitrotoluene and other ortho-nitrobenzyl phototriggers. nih.govnih.govacs.org Upon UV irradiation, these compounds can undergo intramolecular hydrogen transfer to form transient species like aci-nitro intermediates. nih.gov For instance, studies on ortho-nitrotoluene have identified the rise of a transient absorption band around 400 nm, which is attributed to the formation of the aci-nitro tautomer. nih.gov This process can occur through both singlet and triplet excited states on different timescales. nih.gov Similar transient species are anticipated in reactions of this compound, where the ethyl group can potentially participate in analogous transformations under photochemical conditions.
Time-resolved resonance Raman spectroscopy offers another powerful tool for obtaining structural information on reactive intermediates. nih.gov This technique provides vibrational spectra of short-lived species, offering a more detailed "fingerprint" than the often broad and featureless bands observed in transient absorption spectroscopy. bgsu.edu For example, femtosecond-stimulated Raman experiments have been used to definitively identify aci-nitro forms as the carriers of transient absorption bands in the photochemistry of ortho-nitrotoluene. nih.gov
In addition to photochemical intermediates, spectroscopic methods can also probe intermediates in thermal reactions, such as nucleophilic substitution. While direct observation of carbocation intermediates in solution is challenging, their formation can be inferred from kinetic data and product analysis. In certain cases, highly stabilized carbocations or other reactive intermediates can be observed at low temperatures using techniques like stopped-flow UV-Vis spectroscopy.
Kinetic Studies for Reaction Mechanism Determination
Kinetic studies are fundamental to elucidating the mechanisms of reactions involving this compound, particularly for processes like nucleophilic substitution at the benzylic carbon.
The progress of reactions involving this compound can be monitored in real-time using various analytical techniques. This allows for the collection of concentration versus time data, which is essential for determining reaction rates.
Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is a powerful tool for real-time reaction monitoring. waters.comwaters.comichrom.com Automated systems can withdraw aliquots from a reaction mixture at specified intervals, quench the reaction, and inject the sample into the UPLC-MS system. This provides rapid and accurate quantification of reactants, products, and any intermediates or byproducts, even in complex mixtures. rsc.org For example, the nucleophilic aromatic substitution of 2,4-difluoro-nitrobenzene with morpholine (B109124) has been successfully monitored in real-time using a miniaturized online MS system coupled to a flow reactor. ichrom.com
Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for real-time kinetic analysis, particularly with the advent of benchtop NMR spectrometers. This technique allows for the continuous monitoring of the disappearance of reactant signals and the appearance of product signals directly in the reaction vessel.
From the concentration-time data obtained through real-time monitoring, rate constants for the reaction can be determined. For instance, in a nucleophilic substitution reaction, if the reaction is found to be first order in both this compound and the nucleophile, a second-order rate constant (k) can be calculated.
By conducting the reaction at various temperatures, the temperature dependence of the rate constant can be established. This allows for the calculation of important activation parameters using the Arrhenius equation:
k = A e-Ea/RT
where k is the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature. A plot of ln(k) versus 1/T (an Arrhenius plot) yields a straight line with a slope of -Ea/R, from which the activation energy can be determined.
| Reaction Parameter | Description |
| Rate Constant (k) | A proportionality constant that relates the rate of a reaction to the concentrations of the reactants. |
| Activation Energy (Ea) | The minimum amount of energy required for a chemical reaction to occur. |
| Pre-exponential Factor (A) | A constant in the Arrhenius equation that represents the frequency of collisions between reactant molecules in the correct orientation. |
Chromatographic Methods for Product Purity and Reaction Monitoring (Excluding basic identification)
Advanced chromatographic techniques are indispensable for the detailed analysis of reactions involving this compound, going beyond simple purity checks to provide in-depth information about reaction pathways and product distributions.
Since this compound is a chiral molecule, chiral High-Performance Liquid Chromatography (HPLC) is a critical technique for separating its enantiomers. rsc.orgsigmaaldrich.com This is particularly important when the compound is used in the synthesis of chiral molecules, as the stereochemistry can have a profound impact on biological activity. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. doaj.org The resolution of racemic mixtures, such as (R,S)-1-phenylethanol, has been successfully achieved using chiral HPLC, allowing for the determination of enantiomeric excess (% ee). nih.govnih.gov Similar methods can be applied to this compound and its chiral derivatives.
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers enhanced resolution, speed, and sensitivity for analyzing complex reaction mixtures. This technique is particularly useful for identifying and quantifying isomeric products that may be difficult to resolve by other methods. rsc.org For instance, in multicomponent reactions, UHPLC-MS/MS can distinguish between regioisomers and provide valuable data for mechanistic elucidation.
| Chromatographic Technique | Application in the Analysis of this compound |
| Chiral HPLC | Separation of the (R) and (S) enantiomers of this compound and its chiral derivatives. Determination of enantiomeric excess. |
| UPLC-MS/MS | High-resolution separation and quantification of reactants, products, and byproducts in complex reaction mixtures. Identification of isomeric products. |
Crystallography for Solid-State Structural Analysis (If applicable to derivatives or co-crystals)
X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids, providing precise information on bond lengths, bond angles, and intermolecular interactions. stackexchange.com While a crystal structure for this compound itself is not reported, crystallographic analysis of its derivatives or co-crystals can offer significant structural insights.
For example, the crystal structure of 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine, a complex molecule containing a 2-bromo-3-nitrobenzyl moiety, has been determined. nih.govresearchgate.netnih.gov This structure reveals details about the conformation of the substituted benzyl (B1604629) group and the nature of intermolecular interactions, such as π-π stacking and C-H···O hydrogen bonds, which are also likely to be important in the crystal packing of this compound derivatives.
Future Research Directions and Unexplored Reactivity
Development of Novel Synthetic Pathways and Catalytic Systems
The synthesis of 1-(1-bromoethyl)-3-nitrobenzene and its derivatives is ripe for innovation. Current methods often rely on classical bromination and nitration reactions, which can lack efficiency and selectivity. Future research is expected to focus on the development of more sophisticated and sustainable synthetic strategies.
Modern synthetic chemistry is increasingly moving towards catalytic solutions that offer higher efficiency, selectivity, and functional group tolerance. For this compound, this could involve the development of novel iron-catalyzed reduction methods for the nitro group, which are milder and more environmentally friendly than traditional approaches. acs.orgacs.org Furthermore, the application of photocatalysis, particularly using catalysts like 2-bromoanthraquinone, could enable new, light-driven transformations of the bromoethyl group or the nitroaromatic core under mild conditions. nih.gov
The development of catalytic systems for cross-coupling reactions represents a significant avenue for future exploration. While palladium-catalyzed Heck reactions have been demonstrated for similar bromo-nitroaromatic compounds, the exploration of other transition-metal-catalyzed cross-couplings, such as those catalyzed by iron, could provide more cost-effective and sustainable alternatives for C-C and C-heteroatom bond formation. researchgate.netchemrxiv.org
| Research Area | Potential Advancement | Key Techniques |
| Catalytic Reduction | Milder and more selective reduction of the nitro group to an amine. | Iron-based catalysts, photocatalytic reduction. acs.orgacs.org |
| Photocatalysis | Novel functionalization reactions under visible light irradiation. | Organic dyes, semiconductor photocatalysts. nih.gov |
| Cross-Coupling | Efficient and sustainable C-C and C-heteroatom bond formation. | Iron-catalyzed cross-coupling, Nickel-catalyzed C-H activation. chemrxiv.orgnih.gov |
Investigation of Unconventional Reaction Modalities
Beyond traditional transformations, this compound is a prime candidate for exploration under unconventional reaction conditions that could unlock novel reactivity patterns.
Supramolecular catalysis, which utilizes non-covalent interactions to control reactivity and selectivity, offers a promising frontier. The nitro group of the compound could act as a hydrogen bond acceptor, allowing for its inclusion in supramolecular assemblies that could facilitate otherwise difficult reactions. rsc.orgnih.gov For instance, the use of cucurbit[n]uril cavities has been shown to enable the metal-free supramolecular reduction of nitroarenes under blue light irradiation. acs.org
The application of photoredox catalysis could also lead to new reaction pathways. The bromoethyl group is susceptible to radical formation under photocatalytic conditions, which could be harnessed for a variety of transformations, including atom transfer radical addition and cyclization reactions. The combination of photoredox-mediated hydrogen atom transfer (HAT) and nickel catalysis has already been shown to be effective for the arylation of sp3 C-H bonds, a strategy that could potentially be adapted for this compound. nih.gov
Exploration of New Applications in Emerging Fields of Chemistry and Materials Science
The unique electronic and structural features of this compound make it a compelling building block for the creation of advanced materials with tailored properties.
In the realm of materials science, the "push-pull" electronic nature that can be achieved by modifying the nitro and bromoethyl groups makes this compound a candidate for the development of novel functional materials, such as those with non-linear optical properties. mdpi.com Furthermore, the inherent fluorescence quenching ability of nitroaromatic compounds suggests potential applications in the design of chemosensors for the detection of various analytes, including explosives. researchgate.netresearchgate.netacs.orgmaterialsciencejournal.orgmdpi.com The synthesis of polymers incorporating this moiety could lead to materials with specific sensing capabilities.
The field of organic electronics is another promising area. By strategically modifying the core structure, it may be possible to design and synthesize organic semiconductors for applications in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells. ukri.org The development of predictive models based on quantitative structure-property relationships (QSPR) will be crucial in guiding the design of molecules with desired electronic properties. ukri.org
| Emerging Field | Potential Application | Key Properties |
| Materials Science | Non-linear optical materials, chemosensors. | "Push-pull" electronics, fluorescence quenching. mdpi.comresearchgate.net |
| Organic Electronics | Organic semiconductors for OLEDs and solar cells. | Tunable electronic properties. ukri.org |
| Medicinal Chemistry | Scaffolds for bioactive molecules. | Potential for structure-activity relationship studies. |
Advanced Computational Modeling for Predictive Chemistry and Rational Design
Computational chemistry is poised to play a pivotal role in accelerating the discovery and development of new reactions and applications for this compound.
Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms, predict the feasibility of novel transformations, and understand the role of catalysts and non-covalent interactions. rsc.orgrsc.orgresearchgate.netresearchgate.net For instance, computational studies can help in designing more efficient photocatalysts or in understanding the intricate pathways of domino reactions.
Machine learning and other data-driven approaches are emerging as powerful tools for predictive chemistry. nih.govresearchgate.netresearchgate.netacs.org By training models on existing experimental data, it is possible to predict the properties and reactivity of new derivatives of this compound, thereby guiding synthetic efforts towards molecules with desired functionalities. This approach can significantly reduce the time and resources required for materials discovery.
Multicomponent Reactions and Domino Processes Involving the Compound
The structural features of this compound make it an ideal substrate for the development of multicomponent reactions (MCRs) and domino (or cascade) processes, which are highly efficient methods for building molecular complexity in a single step. kochi-tech.ac.jpnih.goviupac.orgrsc.orgorganic-chemistry.orgresearchgate.netrug.nl
The bromoethyl group can act as an electrophile, while the nitro group can be transformed into a variety of other functional groups, such as an amine, which can then participate in subsequent reactions. This opens the door to a wide range of potential MCRs. For example, a one-pot reaction could involve a nucleophilic substitution at the benzylic bromide, followed by reduction of the nitro group and a subsequent condensation or cyclization reaction. The development of such processes would be highly atom- and step-economical. rsc.org
Domino reactions initiated at either the bromoethyl or the nitro functionality could lead to the rapid assembly of complex heterocyclic structures. For instance, a reaction cascade could be triggered by a radical cyclization involving the bromoethyl group, or by a transformation of the nitro group that unmasks a reactive intermediate. The exploration of such tandem processes, potentially under catalytic conditions, represents a significant opportunity for synthetic innovation. nih.goviupac.orgrsc.orgnih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(1-Bromoethyl)-3-nitrobenzene, and how can purity be optimized?
- Synthesis Methods :
- Nucleophilic Substitution : React 1-(1-hydroxyethyl)-3-nitrobenzene with PBr₃ or HBr in anhydrous conditions to replace the hydroxyl group with bromine .
- Cross-Coupling : Use Suzuki-Miyaura coupling between 3-nitrophenylboronic acid and 1-bromoethyl intermediates (e.g., 1-bromoethane derivatives) under Pd catalysis .
- Purity Optimization :
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture). Monitor purity using HPLC or GC-MS .
Q. What spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Identify bromoethyl (-CH₂Br) and nitro (-NO₂) group positions. The ethyl group’s splitting pattern (e.g., triplet for -CH₂Br) and aromatic protons’ shifts confirm substitution patterns .
- IR Spectroscopy : Confirm nitro group presence (asymmetric stretching ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and C-Br stretch (~560 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak at m/z ~229 (C₈H₈BrNO₂⁺) and fragmentation patterns validate structure .
Advanced Research Questions
Q. How does the nitro group’s electron-withdrawing nature influence substitution reactivity in this compound?
- The nitro group deactivates the benzene ring, directing electrophilic attacks to the meta position relative to itself. However, in nucleophilic substitution (e.g., SN2 at the bromoethyl group), steric hindrance from the ethyl chain may slow reactivity. Computational studies (DFT) can model transition states to predict regioselectivity .
- Example : Compare reaction rates with non-nitro analogs (e.g., 1-(1-Bromoethyl)benzene) to quantify electronic effects .
Q. What strategies resolve contradictions in reported reaction yields for bromoethyl-nitrobenzene derivatives?
- Controlled Variables :
- Solvent polarity (e.g., DMSO vs. acetone) impacts SN2 efficiency .
- Temperature: Higher temperatures (70–80°C) may reduce side products in coupling reactions .
- Case Study : If a Suzuki-Miyaura reaction yields <50%, optimize Pd catalyst loading (1–5 mol%) and degas solvents to prevent oxidative side reactions .
Q. Can computational methods predict biological activity or degradation pathways for this compound?
- In Silico Tools :
- Use QSAR models to estimate toxicity (e.g., LD50) based on nitroaromatic analogs .
- DFT simulations predict hydrolysis pathways (e.g., Br⁻ release in aqueous media) .
Q. How do steric effects from the ethyl group impact substitution reactions in halogenated nitrobenzenes?
- Steric hindrance from the ethyl chain reduces accessibility to the bromine atom, lowering SN2 reactivity. Compare with smaller analogs (e.g., 1-bromomethyl-3-nitrobenzene) to isolate steric vs. electronic contributions .
- Workaround : Use bulky bases (e.g., DBU) to promote elimination over substitution, yielding vinyl-nitrobenzene derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
